Procarbazine
Overview
Description
Procarbazine is a methylhydrazine derivative with antineoplastic and mutagenic activities. Although the exact mode of cytotoxicity has not been elucidated, procarbazine, after metabolic activation, appears to inhibit the trans-methylation of methionine into transfer RNA (t-RNA), thereby preventing protein synthesis and consequently DNA and RNA synthesis. This agent may also undergo auto-oxidation, resulting in the formation of cytotoxic free radicals which damage DNA through an alkylation reaction.
Procarbazine is an orally administered alkylating agent used in combination with other anti-neoplastic agents in the therapy of Hodgkin’s disease and malignant melanoma. Procarbazine therapy has been associated with serum enzyme elevations during therapy and with rare cases of idiosyncratic, clinically apparent acute liver injury.
Procarbazine, also known as matulane or ibenzmethyzin, belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. Procarbazine is a drug which is used for use with other anticancer drugs for the treatment of stage iii and stage iv hodgkin's disease. Procarbazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Procarbazine has been detected in multiple biofluids, such as urine and blood. Within the cell, procarbazine is primarily located in the cytoplasm and membrane (predicted from logP). Procarbazine is a potentially toxic compound.
Scientific research applications
Procarbazine in Cancer Treatment
Procarbazine hydrochloride, a 'nonclassical' oral alkylating anticancer agent synthesized in the late 1950s, is primarily used in the treatment of Hodgkin’s lymphoma and brain tumors. It operates as a prodrug, metabolizing into active intermediates that inhibit DNA, RNA, and protein synthesis. Initially used in the MOPP regimen (mechlorethamine, vincristine, and prednisone), its effectiveness was observed in advanced Hodgkin’s lymphoma treatment. Despite concerns about late toxic effects, its reintroduction in the BEACOPP regimen (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisone) has shown promising results. Moreover, procarbazine is effective against gliomas, including astrocytomas, glioblastomas, and oligodendrogliomas, particularly when combined in the PCV regimen (procarbazine, lomustine [CCNU], and vincristine) (Armand et al., 2007).
Procarbazine and DNA Damage
Procarbazine is known for its mutagenic and genotoxic properties, particularly in its interaction with genomic DNA. It induces mutations predominantly at A:T basepairs, particularly when A is located on the non-transcribed DNA strand. Studies on rats have shown a significant increase in mutations in the Pig-a gene, indicating the potential genotoxic impacts of procarbazine (Revollo et al., 2017).
Pharmacokinetics and Detection Methods
Understanding the pharmacokinetics of procarbazine is crucial for optimizing its clinical use. A method using reversed-phase high-performance liquid chromatography (HPLC) with electrospray ionization mass spectrometry (ESI-MS) was developed to determine procarbazine in human plasma. This method aids in characterizing the pharmacokinetics of procarbazine, particularly in brain cancer patients (He et al., 2004).
Molecular Analysis
Vibrational spectroscopy, specifically Fourier Transform infrared (FTIR) and Fourier Transform Raman (FTR), have been employed for molecular investigation of procarbazine. These methods provide insight into the fundamental modes of vibration and structure of procarbazine, contributing to a deeper understanding of its molecular properties (Gunasekaran et al., 2008).
Electrochemical
StudiesElectrochemical studies of procarbazine, particularly its redox behavior, have been conducted to understand its oxidation mechanisms at a glassy carbon electrode. These studies revealed that procarbazine undergoes an irreversible adsorption-controlled oxidation process, which occurs in consecutive steps involving electron and proton transfers. Such insights are crucial for developing new methods of detecting and quantifying procarbazine in biological systems (Oliveira et al., 2015).
Additional Research Applications
- Procarbazine-Induced Toxicity: Research has also been conducted on procarbazine-induced toxicity, such as testicular toxicity in rats. Studies investigate protective treatments against such adverse effects, contributing to a better understanding of procarbazine's impact on non-cancerous tissues and how to mitigate these effects (Alp et al., 2014).
- Oxidative Stress: Studies on oxidative DNA damage induced by procarbazine, especially in the presence of metal ions like Cu(II), have provided insights into its carcinogenic effects and potential mechanisms of antitumor activity (Ogawa et al., 2003).
- Combination Chemotherapy: Research exploring the combination of procarbazine with other chemotherapeutic agents, such as fotemustine, has been conducted to evaluate their safety and efficacy, especially in treating recurrent glioblastoma patients (Silvani et al., 2008).
properties
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBDICYNRMXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
366-70-1 (mono-hydrochloride) | |
Record name | Procarbazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |
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DSSTOX Substance ID |
DTXSID4021189 | |
Record name | Procarbazine | |
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Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Procarbazine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L | |
Record name | Procarbazine | |
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Record name | Procarbazine | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
8.4X10-7 mm Hg @ 25 °C /Estimated/ | |
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Mechanism of Action |
The precise mode of cytotoxic action of procarbazine has not been clearly defined. There is evidence that the drug may act by inhibition of protein, RNA and DNA synthesis. Studies have suggested that procarbazine may inhibit transmethylation of methyl groups of methionine into t-RNA. The absence of functional t-RNA could cause the cessation of protein synthesis and consequently DNA and RNA synthesis. In addition, procarbazine may directly damage DNA. Hydrogen peroxide, formed during the auto-oxidation of the drug, may attack protein sulfhydryl groups contained in residual protein which is tightly bound to DNA., Procarbazine is an alkylating agent. The exact mechanism of antineoplastic action is unknown but is thought to resemble that of the alkylating agents; procarbazine is cell cycle-specific for the S phase of cell division. Procarbazine is thought to inhibit DNA, RNA, and protein synthesis., O-6-Methylguanine was measured in blood leukocyte DNA of seven patients with Hodgkin's or non-Hodgkin's lymphoma during therapeutic exposure to procarbazine involving three daily p.o. doses (50 mg each) for 10 days (corresponding to 2.1 mg/kg/day for a 70-kg human). Adduct accumulation was observed in all seven cases, reaching levels up to 0.28 fmol/microgram of DNA (0.45 umol/mol of guanine). In one individual, maximal levels of adduct were reached after 7 days of exposure, followed by a steady decline, whereas in all other individuals continuous accumulation was observed throughout the exposure period. In four individuals for which data were available for day 11 (12 to 16 hr after the final intake of procarbazine), decreased amounts of O-6-methylguanine were observed relative to the last previous measurements. The accumulation of O-6-methylguanine was linearly correlated with the cumulative dose of procarbazine, with a slope of 0.011 fmol of O-6-methylguanine/microgram of DNA per mg/kg of body weight or 2.68x10-4 fmol of O-6-methylguanine DNA per mg/sq m. Two hr after the administration of single p.o. doses of l to 10 mg/kg of procarbazine to rats, O-6-methylguanine formation in leukocyte DNA was just under half that in liver DNA and showed a linear relationship with dose with a slope of 0.017 fmol/microgram of DNA per mg/kg of body weight or 5.67x10-4 fmol of O-6-methylguanine/microgram of DNA per mg/sq m. A negative correlation between the rate of accumulation of O-6-methylguanine in different individuals and lymphocyte O-6-alkylguanine-DNA alkyltransferase was observed, demonstrating a probable protective effect of O-6-alkylguanine-DNA alkyltransferase against the accumulation of O-6-methylguanine during exposure to methylating agents. This observation supports the suggestion of a possible role of procarbazine-induced O-6-methylguanine in the pathogenesis of acute nonlymphocytic leukemia appearing after treatment with chemotherapeutic protocols which include procarbazine, based on the finding of low lymphocyte O-6-alkylguanine-DNA alkyltransferase levels in patients with such therapy-related neoplastic disease. Lymphocyte O-6-alkylguanine-DNA alkyltransferase levels were mainly in the range of 5 to 10 fmol/micrograms of DNA and showed no consistent variation during procarbazine exposure., Procarbazine causes weak inhibition of monoamine oxidase (MAO). MAO inhibitors prevent the inactivation of tyramine by hepatic and gastrointestinal monoamine oxidase. Tyramine in the bloodstream releases norepinephrine from the sympathetic nerve terminals and produces a sudden increase in blood pressure. | |
Record name | Procarbazine | |
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Product Name |
Procarbazine | |
CAS RN |
671-16-9, 366-70-1 | |
Record name | Procarbazine | |
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Melting Point |
223 °C | |
Record name | Procarbazine | |
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Record name | Procarbazine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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